molecular formula C15H8Cl2N2OS B3037914 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile CAS No. 666821-89-2

5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile

Cat. No. B3037914
CAS RN: 666821-89-2
M. Wt: 335.2 g/mol
InChI Key: DFOOCCVGUBPNKF-UHFFFAOYSA-N
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Description

5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile, commonly known as 5-Amino-DTF, is a synthetic compound with a wide range of applications in scientific research. It has been used in biochemical and physiological studies, as well as in lab experiments.

Scientific Research Applications

Antibacterial and Fungicidal Properties

  • A study by Holla, Rao, Shridhara, and Akberali (2000) on arylfuran derivatives, including compounds similar to 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile, revealed antibacterial activities. Some compounds also exhibited fungicidal and herbicidal properties (Holla, Rao, Shridhara, & Akberali, 2000).

Electronic and Optical Properties

  • Domingo et al. (2000) investigated compounds with structural similarities to 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile for their electron delocalization and electrochemical behavior, indicating potential applications in semiconducting polymers with high spin multiplicity (Domingo et al., 2000).

Antifungal Activity

  • Zheng Yu-gu (2015) synthesized Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, starting from a similar dichlorobenzoic acid derivative. These compounds demonstrated significant antifungal activity (Zheng Yu-gu, 2015).

Structural Analysis and Potential Applications

  • Kerru et al. (2019) conducted a detailed structural and molecular analysis of a compound structurally related to 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile, highlighting its potential as a nonlinear optical (NLO) material (Kerru et al., 2019).

Copolymer Applications

  • Schweiger, Ryder, Morris, Glidle, and Cooper (2000) explored the synthesis and electrochemical polymerization of related furan derivatives, indicating potential applications in conducting polymer precursor compounds (Schweiger et al., 2000).

Antimicrobial Agents

  • Sah, Bidawat, Seth, and Gharu (2014) synthesized and evaluated derivatives of a similar compound for their antimicrobial properties, indicating potential use as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Furo[2,3-d]pyrimidines Synthesis

  • Belen’kii, Antonov, Dudinov, Lubuzh, and Krayushkin (1993) synthesized 2-Amino-5-methyl-4-(2,2,2-trichloroethyl)-3-furonitrile, a related compound, for the development of substituted furo[2,3-d]pyrimidines (Belen’kii et al., 1993).

Anti-Breast Cancer and Anti-Inflammatory Activities

  • Uwabagira and Sarojini (2019) designed and synthesized a compound structurally similar to 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile and evaluated its in vitro anti-breast cancer and anti-inflammatory activities (Uwabagira & Sarojini, 2019).

Heterocyclic Compound Synthesis

  • Acharya, Gautam, and Ila (2017) developed methods for synthesizing thieno-fused nitrogen and oxygen heterocycles, indicating potential routes for creating similar compounds (Acharya, Gautam, & Ila, 2017).

Antimicrobial Evaluation

  • Pant, Sharma, and Pant (2008) synthesized and evaluated 2-(2-Chlorophenyl)-4-(4-chlorophenyl/2-thienyl)-2,5-dihydro-1,5-benzothiazepines for their antimicrobial properties, relevant to similar compound structures (Pant, Sharma, & Pant, 2008).

Cu(II), Ni(II), and Fe(II) Complexes Synthesis

  • Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, and Serbest (2007) synthesized and characterized complexes with a triazole Schiff base derived from a similar compound, providing insights into the structural properties of these complexes (Sancak et al., 2007).

Furan-2-Iminophosphoranes Synthesis

  • Yavari, Saffarian, and Khaledian (2022) conducted Appel-Type reactions to synthesize furan-2-iminophosphoranes, which could be related to the synthesis pathways of compounds like 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile (Yavari, Saffarian, & Khaledian, 2022).

Mass Spectral Analysis

  • Kallury, Nath, and Srinivasan (1975) studied mass spectra of triazoles, providing insights into the mass spectral behavior of similar compounds (Kallury, Nath, & Srinivasan, 1975).

properties

IUPAC Name

5-amino-4-(2,4-dichlorophenyl)-2-thiophen-2-ylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2OS/c16-8-3-4-9(11(17)6-8)13-10(7-18)14(20-15(13)19)12-2-1-5-21-12/h1-6H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOOCCVGUBPNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170466
Record name 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile

CAS RN

666821-89-2
Record name 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666821-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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